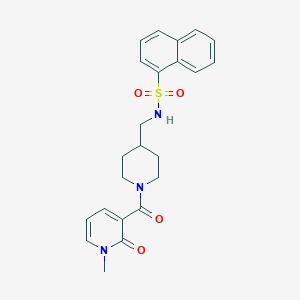

1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

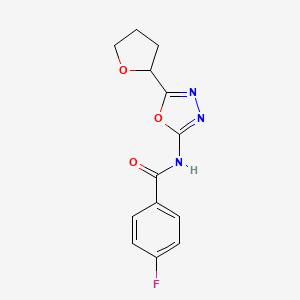

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl rings and the ether and sulfonamide groups. The trifluoromethyl group could also influence the compound’s overall shape and electronic distribution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl, ether, and sulfonamide groups) would affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Structural and Supramolecular Analysis

- Studies on nimesulide derivatives, including structural analysis through X-ray powder diffraction, have revealed insights into the supramolecular assembly effects of substitution. These findings contribute to the understanding of molecular interactions and the design of new materials with specific properties (Dey et al., 2015).

Synthetic Methodologies

- Research on selective hydrolysis of methanesulfonate esters outlines methods for selective removal of protecting groups, which is critical in synthetic organic chemistry for the preparation of complex molecules (Chan et al., 2008).

- Synthesis and crystal structure investigations of fluorinated compounds offer routes to materials with potential applications in fluorine chemistry, which is relevant for pharmaceuticals and agrochemicals (Li et al., 2015).

Nucleophilic Substitution Reactions

- Vicarious nucleophilic substitutions of hydrogen in specific sulfonamide compounds provide a basis for novel synthetic routes in organic chemistry. This research expands the scope of nucleophilic substitution reactions to include compounds activated by sulfur-based electron-withdrawing groups (Lemek et al., 2008).

Material Science and Catalysis

- The synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands demonstrate the potential of such materials in constructing supramolecular assemblies with unique properties (Shankar et al., 2011).

Molecular Encapsulation and Surface Analysis

- Investigations into the self-assembly and molecular encapsulation capabilities of phenyl-bis-(dihydroxy-disulfonato-naphthyl)methane highlight the potential of these compounds in developing new drug delivery systems or molecular containers (Yue et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body. Unfortunately, without more information, it’s challenging to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Compounds containing trifluoromethyl groups can be associated with certain hazards, but without specific data on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

properties

IUPAC Name |

1-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S/c17-16(18,19)14-7-4-8-15(11-14)23-10-9-20-24(21,22)12-13-5-2-1-3-6-13/h1-8,11,20H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLYLXRIQXXTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)

![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)